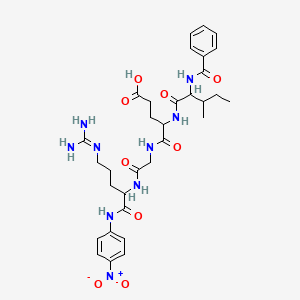
Bz-Ile-Glu-Gly-Arg-pNA acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as Factor Xa, due to its ability to release a chromophore upon enzymatic cleavage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .
Industrial Production Methods
Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond adjacent to the arginine residue results in the release of p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as Factor Xa. The reaction is carried out under physiological conditions, with optimal pH and temperature tailored to the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow-colored compound that can be detected and measured using spectrophotometry .
Applications De Recherche Scientifique
Bz-Ile-glu-gly-arg-pna is widely used in scientific research for its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to study the activity of proteolytic enzymes, particularly serine proteases like Factor Xa.
Medicine: Employed in diagnostic assays to measure enzyme activity in blood coagulation disorders.
Pharmacology: Utilized in drug development to screen for inhibitors of proteolytic enzymes.
Industrial: Applied in quality control processes to ensure the activity of enzyme preparations.
Mécanisme D'action
The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride
- Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride
- Nα-Benzoyl-L-arginine ethyl ester hydrochloride
Uniqueness
Bz-Ile-glu-gly-arg-pna is unique due to its specific peptide sequence, which makes it a highly selective substrate for certain proteolytic enzymes like Factor Xa. This specificity allows for precise measurement of enzyme activity, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYECEUZMVSGTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
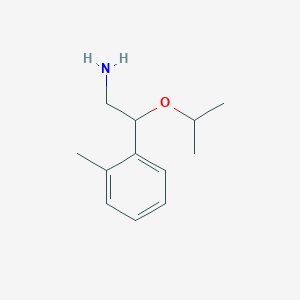
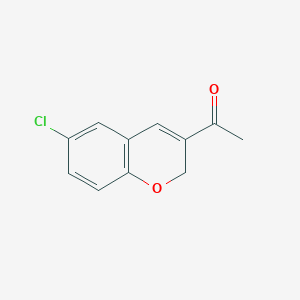
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)

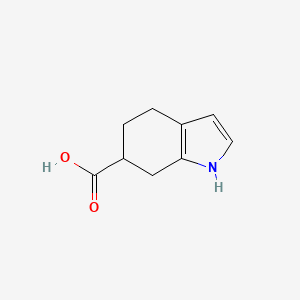
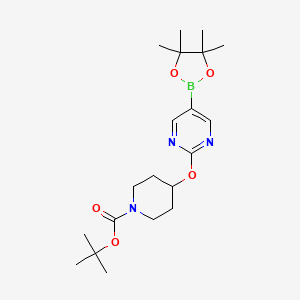

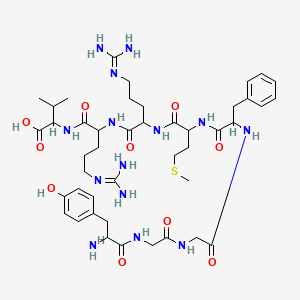
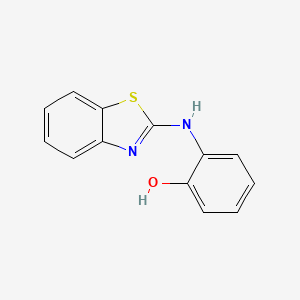
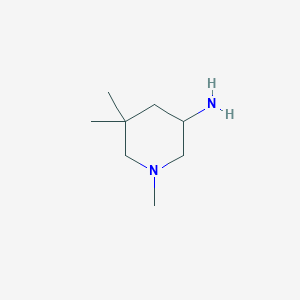

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)

